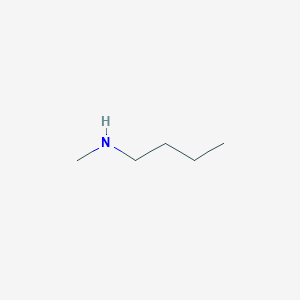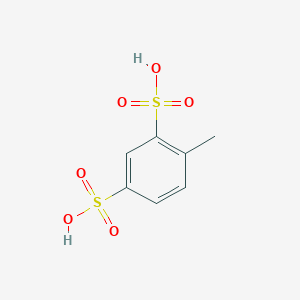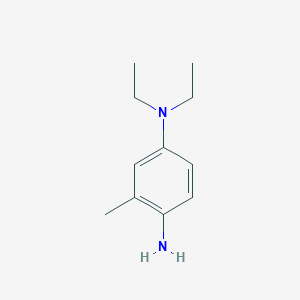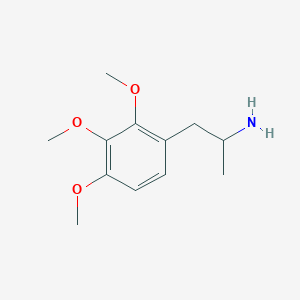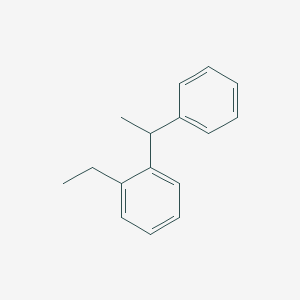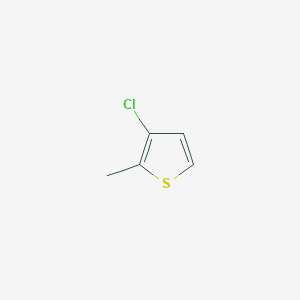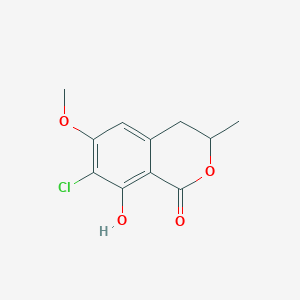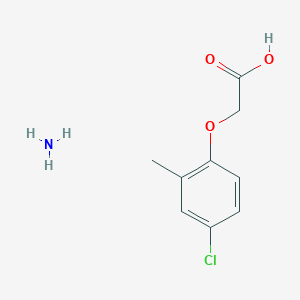
Ammonium 4-chloro-2-methylphenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 4-chloro-2-methylphenoxyacetate, also known as MCPA ammonium, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the phenoxy herbicide family and is commonly used in combination with other herbicides to achieve better weed control. MCPA ammonium is a white crystalline powder that is soluble in water and has a molecular weight of 227.67 g/mol.
Mecanismo De Acción
Ammonium 4-chloro-2-methylphenoxyacetate ammonium acts by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and translocated to the meristematic tissues, where it interferes with the synthesis of auxins, a class of plant hormones that regulate growth and development. This leads to the disruption of cell division and elongation, ultimately resulting in the death of the weed.
Efectos Bioquímicos Y Fisiológicos
Ammonium 4-chloro-2-methylphenoxyacetate ammonium has been shown to have minimal toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, Ammonium 4-chloro-2-methylphenoxyacetate ammonium can have toxic effects on aquatic organisms, especially in high concentrations. Scientific research has also shown that Ammonium 4-chloro-2-methylphenoxyacetate ammonium can affect the microbial community in soils, leading to changes in soil fertility and nutrient cycling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ammonium 4-chloro-2-methylphenoxyacetate ammonium is a widely used herbicide in agricultural settings, and its efficacy has been extensively studied. It is relatively inexpensive and easy to apply, making it a popular choice for weed control. However, its use can have negative impacts on non-target organisms, and its persistence in the environment can lead to long-term effects on soil health and biodiversity. In laboratory experiments, Ammonium 4-chloro-2-methylphenoxyacetate ammonium can be used to study the effects of herbicides on plant growth and development, as well as on soil microbial communities.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding Ammonium 4-chloro-2-methylphenoxyacetate ammonium. One area of interest is the development of more sustainable weed control strategies that minimize the use of herbicides. Another area of research is the impact of Ammonium 4-chloro-2-methylphenoxyacetate ammonium on soil health and biodiversity, and the development of strategies to mitigate these impacts. Finally, there is a need for more research on the long-term effects of Ammonium 4-chloro-2-methylphenoxyacetate ammonium on the environment, including its persistence in soils and its impact on aquatic ecosystems.
Conclusion
Ammonium 4-chloro-2-methylphenoxyacetate ammonium is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. Its efficacy has been extensively studied, and it is relatively inexpensive and easy to apply. However, its use can have negative impacts on non-target organisms and the environment. Scientific research has focused on the mechanism of action of Ammonium 4-chloro-2-methylphenoxyacetate ammonium, its impact on soil health and biodiversity, and the development of more sustainable weed control strategies. There is a need for continued research in these areas to ensure that the use of Ammonium 4-chloro-2-methylphenoxyacetate ammonium is sustainable and environmentally responsible.
Métodos De Síntesis
The synthesis of Ammonium 4-chloro-2-methylphenoxyacetate ammonium involves the reaction of 2-methyl-4-chlorophenoxyacetic acid with ammonium hydroxide. The resulting product is a salt that can be purified by recrystallization. The synthesis of Ammonium 4-chloro-2-methylphenoxyacetate ammonium is a well-established process and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
Ammonium 4-chloro-2-methylphenoxyacetate ammonium has been extensively studied for its herbicidal properties and its impact on the environment. It is used to control weeds in various crops such as cereals, maize, and grassland. Scientific research has also focused on the efficacy of Ammonium 4-chloro-2-methylphenoxyacetate ammonium in controlling different weed species and the impact of different environmental factors on its performance.
Propiedades
Número CAS |
19480-39-8 |
|---|---|
Nombre del producto |
Ammonium 4-chloro-2-methylphenoxyacetate |
Fórmula molecular |
C9H12ClNO3 |
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
azanium;2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C9H9ClO3.H3N/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12);1H3 |
Clave InChI |
PMPOPSWETLDYSC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[NH4+] |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[NH4+] |
Otros números CAS |
19480-39-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



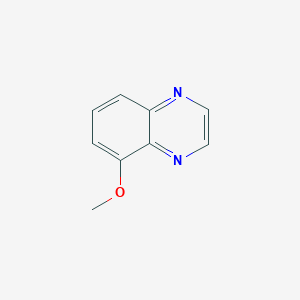
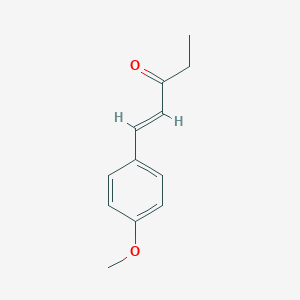
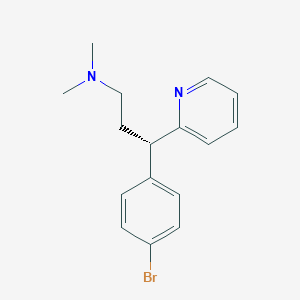
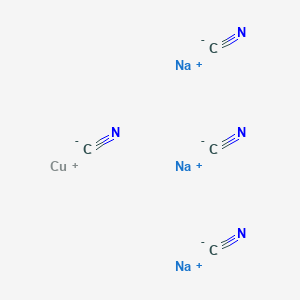
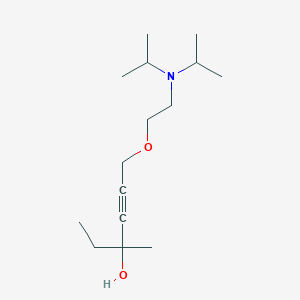
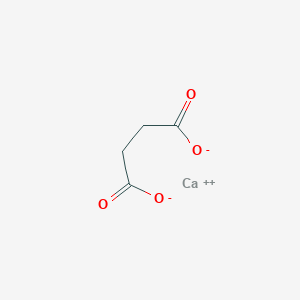
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
